molecular formula C12H6Br3N B1597455 1,3,6-Tribromo-9H-carbazole CAS No. 55119-10-3

1,3,6-Tribromo-9H-carbazole

Cat. No. B1597455
CAS RN: 55119-10-3
M. Wt: 403.89 g/mol
InChI Key: LMYCYTOEMHSFKR-UHFFFAOYSA-N
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Description

1,3,6-Tribromo-9H-carbazole is a heterocyclic aromatic compound with a molecular formula of C12H6Br3N. It is a white, crystalline solid that is soluble in organic solvents. The compound has been studied for its potential use in a variety of applications, including as a stabilizer for polymers, as a flame retardant, and as a precursor for pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1,3,6-Tribromo-9H-carbazole, a derivative of 9H-carbazole, is part of a group of compounds known for a wide range of biological activities. The carbazole scaffold has been extensively studied due to its potent antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Notably, modifications to the carbazole structure, such as bromination, have been found to enhance these biological activities (Tsutsumi, Gündisch, & Sun, 2016).

Antimicrobial Properties

1,3,6-Tribromo-9H-carbazole has demonstrated significant antimicrobial properties. In a study on carbazole derivatives, 1,3,6-Tribromo-9H-carbazole showed a stronger activity against Escherichia coli, suggesting its potential as a novel antimicrobial agent (Dabrovolskas, Jonuškienė, Sutkuvienė, & Gudeika, 2020).

Environmental Studies

Research has also explored the environmental occurrence of carbazole derivatives, including 1,3,6-Tribromo-9H-carbazole. Such studies are crucial for understanding the distribution and potential impact of these compounds in different indoor environments (Fromme, Mi, Lahrz, Kraft, Aschenbrenner, Bruessow, Ebinghaus, Xie, & Fembacher, 2018).

Material Science and Polymer Research

1,3,6-Tribromo-9H-carbazole has applications in material science, particularly in the synthesis of polymers and electrochromic materials. Studies have shown that carbazole-based polymers exhibit high coloration efficiency and stability, making them suitable for applications in electrochromic devices (Zhang, Liu, Hou, & Niu, 2019).

Chemical Synthesis and Transformation

The compound has been utilized in the synthesis of various heterocyclic derivatives, further underscoring its versatility in chemical synthesis and transformation processes. This aspect is crucial for the development of novel compounds with potential biological or industrial applications (Salih, Salimon, & Yousif, 2016).

Aryl Hydrocarbon Receptor (AhR) Activity

1,3,6-Tribromo-9H-carbazole is among the polyhalogenated carbazoles that have shown significant AhR activity. Understanding the interaction of such compounds with the AhR pathway is critical for assessing their potential toxicological impacts and for furthering the study of dioxin-like compounds (Ma, Xie, Zhang, Xue, Liu, Xu, Ma, Bonefeld‐Jørgensen, Long, Zhang, & Zhao, 2019).

properties

IUPAC Name

1,3,6-tribromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br3N/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYCYTOEMHSFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298164
Record name 1,3,6-Tribromo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Tribromo-9H-carbazole

CAS RN

55119-10-3
Record name 1,3,6-Tribromocarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55119-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 121207
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055119103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC121207
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,6-Tribromo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
K Dabrovolskas, I Jonuškienė, S Sutkuvienė… - Chemija, 2020 - lmaleidykla.lt
Seven compounds were synthesized by known methods, and their antibacterial activity was evaluated against Bacillus subtilis and Escherichia coli using a disk diffusion method. …
Number of citations: 7 www.lmaleidykla.lt
H Fromme, W Mi, T Lahrz, M Kraft… - Science of the Total …, 2018 - Elsevier
9H-carbazole is generated from incomplete combustion of diverse fossil fuels and biomass, in tobacco smoke and from industrial processes, while halogenated carbazoles have natural …
Number of citations: 53 www.sciencedirect.com
D Ma, HQ Xie, W Zhang, Q Xue, X Liu, L Xu… - Science of the total …, 2019 - Elsevier
Polyhalogenated carbazoles (PHCZs) are a class of contaminants identified with persistence and bioaccumulation property from previous studies. However, the toxic effect and …
Number of citations: 30 www.sciencedirect.com
K Dabrovolskas, I Jonuskiene, D Gudeika - THE VITAL NATURE SIGN - vns.microsep.org
Excessive and improper uses of antibiotics led microorganisms to develop resistance to various antibacterial agents. Fighting against such drug-resistant bacteria has become one of …
Number of citations: 0 vns.microsep.org
N Riddell, UH Jin, S Safe, Y Cheng… - Environmental …, 2015 - ACS Publications
This paper deals with the characterization and aryl hydrocarbon receptor (AhR) agonist activities of a series of chlorinated, brominated, and mixed bromo/chlorocarbazoles, some of …
Number of citations: 74 pubs.acs.org
W Tao, Z Zhou, L Shen, C Zhu, W Zhang, L Xu… - Science of the Total …, 2020 - Elsevier
Polyhalogenated carbazoles (PHCZs) are emerging environmental contaminants that have caused wide concerns due to their dioxin-like toxicity and environmental persistence. It …
Number of citations: 21 www.sciencedirect.com
P Zuo, C Wang, Z Li, D Lu, H Xian, H Lu, Y Dong… - Journal of …, 2023 - Elsevier
Polyhalogenated carbazoles (PHCZs) are recently raising much attention due to their toxicity and ubiquitous environmental distribution. However, little knowledge is known about their …
Number of citations: 4 www.sciencedirect.com
S Björklund - 2018 - diva-portal.org
Organohalogen compounds are produced in large-scale for numerous purposes, such as pesticides, flame retardants and industrial chemicals, or as unintentional biproducts from …
Number of citations: 1 www.diva-portal.org
YY Ding, H Zhou, BQ Zhang, ZJ Zhang… - European Journal of …, 2023 - Elsevier
Since the first natural carbazole alkaloid, murrayanine, was isolated from Mwraya Spreng, carbazole alkaloid derivatives have been widely concerned for their anti-tumor, anti-viral and …
Number of citations: 3 www.sciencedirect.com
C Li, Q Su, J Wu, X Zhou, D Zhong, X Liu… - … Science and Pollution …, 2023 - Springer
A precise analytical method based on QuEChERS has been proposed for the concurrent determination of 11 polyhalogenated carbazoles (PHCZs), benzocarbazole (BZCZ), and 9H-…
Number of citations: 0 link.springer.com

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